

The Therapeutic Potential of ACP-5862: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3][4] [5] This document provides a comprehensive technical overview of ACP-5862, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its contribution to the therapeutic efficacy of acalabrutinib in B-cell malignancies. Quantitative data are presented in structured tables, and key experimental methodologies are described to provide a thorough understanding of its preclinical and clinical profile.

Introduction

Acalabrutinib is an established therapeutic agent for various B-cell cancers, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1] Upon administration, acalabrutinib is extensively metabolized, with ACP-5862 being the most prominent circulating active metabolite.[1][4] Formed through CYP3A-mediated oxidation, ACP-5862 retains the critical butynamide electrophile, enabling it to covalently inhibit Bruton's tyrosine kinase.[4] Understanding the pharmacological profile of ACP-5862 is crucial for a complete assessment of acalabrutinib's clinical activity and for optimizing its therapeutic use.

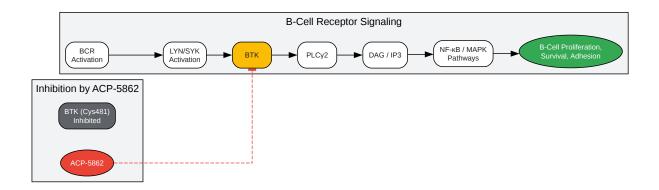
Mechanism of Action



Both acalabrutinib and **ACP-5862** are potent and selective covalent inhibitors of Bruton's tyrosine kinase.[1][3] BTK is a critical signaling enzyme in the B-cell receptor (BCR) and cytokine receptor pathways, which are essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[3][5]

Covalent Inhibition of BTK

ACP-5862, like its parent compound, forms an irreversible covalent bond with the cysteine residue at position 481 (Cys481) within the active site of the BTK enzyme.[3][6] This irreversible binding leads to the sustained inhibition of BTK activity, thereby disrupting the downstream signaling pathways that promote the survival and proliferation of malignant B-cells. [3]



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Figure 1: Simplified signaling pathway of BTK inhibition by ACP-5862.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **ACP-5862** in comparison to its parent compound, acalabrutinib.



Table 1: In Vitro Potency and Selectivity

Parameter	ACP-5862	Acalabrutinib	Reference
BTK IC50 (nM)	5.0	3	[2][7]
hWB EC₅₀ (nM) for CD69 Expression	64 ± 6	9.2 ± 4.4	[4]
hWB EC ₉₀ (nM) for CD69 Expression	544 ± 376	72 ± 20	[4]

Table 2: Pharmacokinetic Properties

Parameter	ACP-5862		Reference
Half-Life (hours)	6.9	~1	[2][3]
Time to Peak (hours)	1.6 (range: 0.9 - 2.7)	0.9 (range: 0.5 - 1.9)	[3]
Plasma Protein Binding (%)	98.6	97.5	[3]
Volume of Distribution (Vdss, L)	~67	~101	[3]
Clearance (L/hour)	13	71	[3]
Metabolizing Enzyme	CYP3A4	CYP3A4	[1][6]

Table 3: In Vitro Metabolic Parameters

Parameter	Value	Reference
ACP-5862 Formation K _m (μM)	2.78	[1][6]
ACP-5862 Formation V _{max} (pmol/pmol CYP3A/min)	4.13	[1][6]
ACP-5862 Intrinsic Clearance (μL/min per mg)	23.6	[1][6]

Experimental Protocols



Detailed methodologies are essential for the interpretation and replication of scientific findings. The following section outlines the protocols for key experiments cited in this guide.

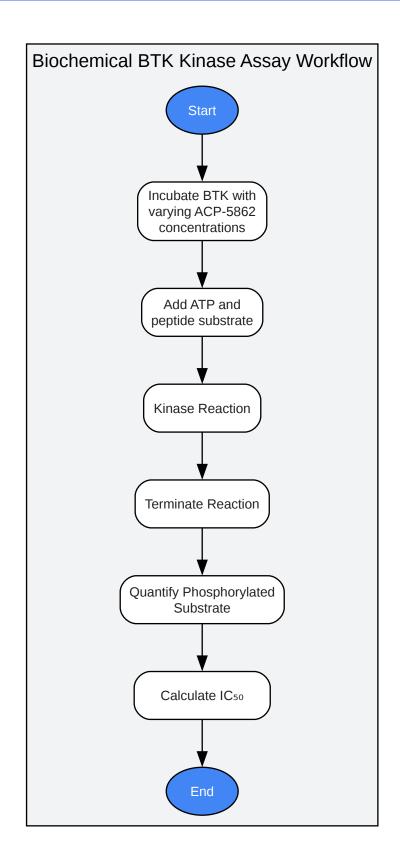
Biochemical BTK Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **ACP-5862** against BTK.

Methodology:

- Recombinant wild-type BTK enzyme is incubated with varying concentrations of ACP-5862.
- A sub-saturating concentration of ATP and a specific peptide substrate are added to initiate the kinase reaction.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is terminated, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
- The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.





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Figure 2: Workflow for the biochemical BTK kinase assay.



Human Whole Blood (hWB) CD69 Expression Assay

Objective: To determine the potency of **ACP-5862** in a cellular context by measuring the inhibition of B-cell activation.

Methodology:

- Freshly collected human whole blood is treated with various concentrations of ACP-5862.
- B-cell activation is stimulated by the addition of an anti-IgD antibody.
- The blood is incubated for a specified duration to allow for B-cell activation and subsequent expression of the activation marker CD69 on the cell surface.
- Red blood cells are lysed.
- The remaining white blood cells are stained with fluorescently labeled antibodies against Bcell markers (e.g., CD19 or CD20) and CD69.
- The percentage of CD69-positive B-cells is determined using flow cytometry.
- The EC₅₀ and EC₉₀ values, representing the concentrations required to achieve 50% and 90% inhibition of CD69 expression, respectively, are calculated from the dose-response curve.

Drug-Drug Interaction Potential

In vitro studies have indicated that CYP3A4 is the primary enzyme responsible for the formation and subsequent metabolism of ACP-5862.[1][6] Both acalabrutinib and ACP-5862 are weak inhibitors of some CYP enzymes (CYP2C8, CYP2C9, CYP3A4 for acalabrutinib; CYP2C9, CYP2C19 for ACP-5862) but do not strongly induce major CYP isoforms.[1] Acalabrutinib and ACP-5862 are substrates of the efflux transporters P-glycoprotein (MDR1) and breast cancer resistance protein (BCRP).[1]

Clinical Significance and Conclusion

While **ACP-5862** is approximately 50% less potent than acalabrutinib in inhibiting BTK, its mean exposure in plasma is two- to threefold higher than that of the parent drug.[3][5] This



prolonged and higher exposure suggests that **ACP-5862** significantly contributes to the overall clinical efficacy observed in patients treated with acalabrutinib.[1] Exposure-response analyses have shown no clinically meaningful correlations between the systemic exposure of acalabrutinib and **ACP-5862** and efficacy or safety outcomes, supporting the use of a fixed-dose regimen.[8][9][10]

In conclusion, **ACP-5862** is a key active metabolite of acalabrutinib that plays a vital role in its therapeutic effect. A thorough understanding of its pharmacological properties is essential for the continued development and clinical application of acalabrutinib and other BTK inhibitors. The data presented in this guide underscore the importance of characterizing major metabolites in drug development to fully comprehend the clinical profile of a therapeutic agent.

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